REACTION_CXSMILES
|
[N+:1]1([O-])NC=C2[C:9]=1[CH:8]=[CH:7][CH:6]=[CH:5]2.C[N:12]([CH:14]=O)[CH3:13].CS([Cl:20])(=O)=O>>[Cl:20][C:6]1[CH:5]=[CH:14][N:12]=[C:13]2[NH:1][CH:9]=[CH:8][C:7]=12
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(NC=C2C=CC=CC12)[O-]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
agitated for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 68-77° C. until the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to rt
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 5° C
|
Type
|
ADDITION
|
Details
|
10 N NaOH solution was added
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH of the solution to 7
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was warmed to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the product
|
Type
|
WASH
|
Details
|
The product was washed with additional water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
Rusty solid, 4-chloro-1H-pyrrolo[2,3-b]pyridine was collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |